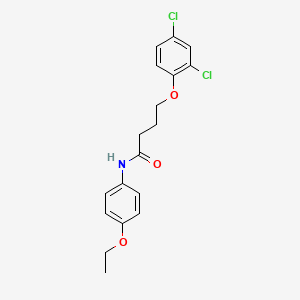![molecular formula C18H23ClN6O3S2 B4584358 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide involves several steps. Matulevičiūtė et al. (2021) discuss the synthesis of related compounds, highlighting the use of piperidine-4-carboxylic and piperidine-3-carboxylic acids, which are converted into β-keto esters. These are then treated with N,N-dimethylformamide dimethyl acetal to create β-enamine diketones, which subsequently react with N-mono-substituted hydrazines to afford the target products (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds involves various bonding patterns and geometries. For instance, Jayakumar et al. (2011) studied a compound exhibiting a Z conformation, with the stability of this conformation being favored by intramolecular hydrogen bonding (Jayakumar, Sithambaresan, & Prathapachandra Kurup, 2011).
Chemical Reactions and Properties
N-substituted hydrazinecarbothioamides react with various compounds to form heterocyclic rings, as explored by Aly et al. (2018). These reactions yield a variety of products, including 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamides and related compounds (Aly et al., 2018).
Physical Properties Analysis
The physical properties of such compounds are often determined using various spectroscopic techniques. Studies like those conducted by Ibrahim (2015) provide insights into the physical characteristics of related compounds, characterized using methods such as NMR, COSY, and HSQC spectroscopy (Ibrahim, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds similar to N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide, can be intricate. For instance, Khazaei et al. (2015) discuss the use of specific catalysts for the synthesis of pyrazole derivatives, indicating the influence of catalysis on the chemical behavior of these compounds (Khazaei et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has delved into the synthesis of new heterocyclic compounds based on pyrazole derivatives, highlighting their significant antimicrobial activities. For instance, a study reported the synthesis of heterocycles like pyrazoles, isoxazoles, and pyrimidinethiones through reactions involving semicarbazide and thiosemicarbazide, among others, showcasing their potential in antimicrobial applications (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, acetoxysulfonamide pyrazole derivatives were prepared, demonstrating notable antimicrobial and antioxidant activities, especially the chloro derivatives, indicating a promising direction for developing new antimicrobial agents (Hamada & Abdo, 2015).
Chemical Synthesis and Characterization
The chemical synthesis of these compounds involves various reactions, leading to the creation of pyrazole derivatives and their characterization. A study highlighted the synthesis of a new class of compounds through condensation and reaction processes, emphasizing the versatility in generating compounds with potential biological activities (Darehkordi & Ghazi, 2013). Another research effort detailed the synthesis of enaminonitrile pyrazole derivatives, focusing on their structural characterization and antimicrobial testing, further contributing to the understanding of such compounds' chemical and biological properties (Mohamed et al., 2021).
Applications in Heterocyclic Chemistry
The exploration of heterocyclic chemistry has led to the discovery of various novel compounds with potential applications in medicinal chemistry and beyond. For instance, studies have synthesized and characterized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating their efficacy as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013). This highlights the broader potential of such compounds in contributing to the development of new therapeutics and chemicals with specific biological activities.
Eigenschaften
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-[(1-methylsulfonylpiperidine-3-carbonyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O3S2/c1-30(27,28)25-8-2-3-14(11-25)17(26)22-23-18(29)21-16-9-20-24(12-16)10-13-4-6-15(19)7-5-13/h4-7,9,12,14H,2-3,8,10-11H2,1H3,(H,22,26)(H2,21,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIOPXQQXKSWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NNC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-phenylglycinamide](/img/structure/B4584282.png)


![3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)
![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)


![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584360.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4584370.png)


